molecular formula C8H9Br B7723623 (2-Bromoethyl)benzene CAS No. 31620-80-1

(2-Bromoethyl)benzene

Cat. No.: B7723623
CAS No.: 31620-80-1
M. Wt: 185.06 g/mol
InChI Key: WMPPDTMATNBGJN-UHFFFAOYSA-N
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Description

(2-Bromoethyl)benzene, also known as β-Bromoethylbenzene or 2-Phenylethyl bromide, is an organic compound with the molecular formula C8H9Br. It consists of a benzene ring attached to an ethyl chain that is further bonded to a bromine atom. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor .

Mechanism of Action

Target of Action

(2-Bromoethyl)benzene, also known as β-Phenylethyl bromide, is an aryl bromide compound . It serves as a building block for complex organic molecules and acts as an intermediate in industrial processes and research . In pharmaceutical synthesis, it plays a crucial role, particularly in the creation of antimicrobial agents .

Mode of Action

The compound interacts with its targets through a series of organic reactions. For instance, it can be used as a reactant to synthesize lactone derivatives by Sn-catalyzed double carbonylation reaction and α-iminocarboxamides via a one-pot, three-component coupling reaction of aryl isocyanide and aryl isocyanate in the presence of SmI2 .

Biochemical Pathways

This compound is utilized in the synthesis of small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides . The synthesis involves reacting methyl cyanoacetate with this compound in the presence of sodium methoxide in methanol . The resulting compound serves as a key intermediate in the production of β-peptidomimetics .

Pharmacokinetics

Its molecular weight is 18506 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the production of potent β-peptidomimetics with high enzymic stability and low toxicity against human erythrocytes . These β-peptidomimetics are designed based on a pharmacophore model derived from short cationic antimicrobial peptides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is expected to have low mobility in soil, and volatilization is expected from both moist and dry soils . In water, this compound is expected to volatilize rapidly, and bioconcentration and adsorption to sediment may be important fate processes in aquatic systems . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

(2-Bromoethyl)benzene can be synthesized through several methods:

Chemical Reactions Analysis

(2-Bromoethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

(2-Bromoethyl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

(2-Bromoethyl)benzene can be compared with other similar compounds, such as:

This compound stands out due to its balanced reactivity and stability, making it a valuable tool in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-bromoethylbenzene
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InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPDTMATNBGJN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCBr
Source PubChem
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID1033876
Record name Phenethyl bromide
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Molecular Weight

185.06 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name Benzene, (2-bromoethyl)-
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Record name (2-Bromoethyl)benzene
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Boiling Point

219 °C
Record name (2-BROMOETHYL)BENZENE
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Solubility

Sol in ether, benzene; slightly soluble in carbon tetrachloride, Water solubility = 39.05 mg/l at 25 °C
Record name (2-BROMOETHYL)BENZENE
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Density

Density = 1.355
Record name (2-BROMOETHYL)BENZENE
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Vapor Pressure

0.24 [mmHg], Vapor pressure = 0.2445 mm Hg at 25 °C
Record name (2-Bromoethyl)benzene
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CAS No.

103-63-9, 31620-80-1
Record name Phenethyl bromide
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Record name Benzene, bromoethyl-
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Record name Benzene, (2-bromoethyl)-
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Record name 1-bromo-2-phenylethane
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Record name PHENETHYL BROMIDE
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Melting Point

-67.5 °C
Record name (2-BROMOETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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